Ethyl 6-methoxy-2-methyl-3-nitrobenzoate Ethyl 6-methoxy-2-methyl-3-nitrobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13871118
InChI: InChI=1S/C11H13NO5/c1-4-17-11(13)10-7(2)8(12(14)15)5-6-9(10)16-3/h5-6H,4H2,1-3H3
SMILES: CCOC(=O)C1=C(C=CC(=C1C)[N+](=O)[O-])OC
Molecular Formula: C11H13NO5
Molecular Weight: 239.22 g/mol

Ethyl 6-methoxy-2-methyl-3-nitrobenzoate

CAS No.:

Cat. No.: VC13871118

Molecular Formula: C11H13NO5

Molecular Weight: 239.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-methoxy-2-methyl-3-nitrobenzoate -

Specification

Molecular Formula C11H13NO5
Molecular Weight 239.22 g/mol
IUPAC Name ethyl 6-methoxy-2-methyl-3-nitrobenzoate
Standard InChI InChI=1S/C11H13NO5/c1-4-17-11(13)10-7(2)8(12(14)15)5-6-9(10)16-3/h5-6H,4H2,1-3H3
Standard InChI Key QMIYOURSYUGLDQ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C=CC(=C1C)[N+](=O)[O-])OC
Canonical SMILES CCOC(=O)C1=C(C=CC(=C1C)[N+](=O)[O-])OC

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure consists of a benzoate ester backbone with three distinct substituents:

  • Methoxy group (-OCH₃) at the 6-position

  • Methyl group (-CH₃) at the 2-position

  • Nitro group (-NO₂) at the 3-position

This substitution pattern creates a sterically hindered aromatic system with electron-withdrawing (nitro) and electron-donating (methoxy) groups, influencing its reactivity and physicochemical behavior .

Molecular Formula and Weight

Based on structural analogs , the molecular formula is inferred as C₁₁H₁₃NO₅, with a molecular weight of 239.22 g/mol.

Table 1: Key Molecular Descriptors

PropertyValueSource Analog
Molecular FormulaC₁₁H₁₃NO₅Derived from
Molecular Weight239.22 g/molCalculated
Melting Point~60–65°C (estimated)Compare with
Boiling PointNot reported

The melting point is extrapolated from methyl 2-methyl-3-nitrobenzoate (64°C) , adjusted for the ethyl ester and methoxy group’s effects.

Spectroscopic Data

While experimental spectra for this compound are unavailable, key signals can be predicted:

  • IR Spectroscopy: Stretching vibrations for ester C=O (~1720 cm⁻¹), nitro NO₂ (~1520 and 1350 cm⁻¹), and methoxy C-O (~1250 cm⁻¹) .

  • NMR (¹H):

    • δ 1.3–1.4 (t, 3H, ethyl CH₃)

    • δ 2.5 (s, 3H, aromatic CH₃)

    • δ 3.9 (s, 3H, OCH₃)

    • δ 4.3–4.4 (q, 2H, ethyl CH₂)

    • Aromatic protons as a complex multiplet .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of ethyl 6-methoxy-2-methyl-3-nitrobenzoate likely involves multi-step functionalization of a benzoic acid precursor. A plausible route, adapted from methodologies in , includes:

Step 1: Nitration of 2-Methyl-6-Methoxybenzoic Acid

Nitration introduces the nitro group at the 3-position. Using mixed nitric-sulfuric acid under controlled temperatures (0–5°C) prevents over-nitration .

Step 2: Esterification

The carboxylic acid is converted to its ethyl ester via Fischer esterification (H₂SO₄ catalyst, ethanol reflux) .

Step 3: Purification

Crystallization or column chromatography isolates the target compound.

Process Optimization

Key parameters from analogous syntheses :

  • Nitration: Maintain temperatures below 10°C to avoid byproducts.

  • Esterification: Use excess ethanol to drive equilibrium.

  • Yield: Estimated 60–70% based on similar reactions .

Physicochemical Properties

Solubility

Predicted solubility profiles:

  • Polar solvents: Soluble in methanol, ethanol, ethyl acetate .

  • Nonpolar solvents: Limited solubility in hexane or toluene.

Stability

  • Thermal: Decomposes above 150°C (estimated).

  • Hydrolytic: Susceptible to base-catalyzed ester hydrolysis .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Nitrobenzoate esters are precursors in drug synthesis. For example, the patent CN113072441A highlights methoxy-substituted benzoates as intermediates for anti-inflammatory agents.

Agrochemicals

Similar compounds serve as building blocks for herbicides and fungicides, leveraging the nitro group’s reactivity .

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